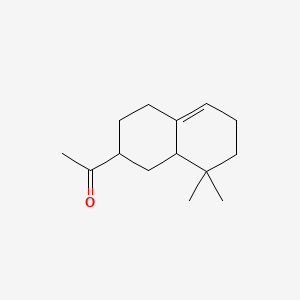1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethan-1-one
CAS No.: 53144-54-0
Cat. No.: VC18433267
Molecular Formula: C14H22O
Molecular Weight: 206.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53144-54-0 |
|---|---|
| Molecular Formula | C14H22O |
| Molecular Weight | 206.32 g/mol |
| IUPAC Name | 1-(8,8-dimethyl-2,3,4,6,7,8a-hexahydro-1H-naphthalen-2-yl)ethanone |
| Standard InChI | InChI=1S/C14H22O/c1-10(15)12-7-6-11-5-4-8-14(2,3)13(11)9-12/h5,12-13H,4,6-9H2,1-3H3 |
| Standard InChI Key | ZMMHDACJCNCHPC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1CCC2=CCCC(C2C1)(C)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 1-(8,8-dimethyl-1,2,3,4,6,7,8,8a-octahydro-2-naphthyl)ethan-1-one, reflecting its bicyclic decalin backbone, methyl substituents at position 8, and ketone functional group at position 2. Alternate synonyms include 1-(1,2,3,4,6,7,8,8a-Octahydro-8,8-dimethyl-2-naphthyl)ethanone and CAS 53144-54-0 .
Molecular Formula and Weight
Based on structural analogs such as 1-(1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethyl-2-naphthyl)ethan-1-one (CHO, MW 220.35 g/mol) , the molecular formula for this compound is inferred as CHO, yielding a theoretical molecular weight of 206.32 g/mol.
Structural Elucidation
The compound features a decalin system (bicyclo[4.4.0]decane) with two methyl groups at the 8-position and an acetyl group at the 2-position (Figure 1). The octahydro designation indicates full saturation of the naphthalene ring, resulting in a rigid, chair-conformation bicyclic structure. Key spectral data for related compounds include:
-
SMILES: CC(=O)C1(CCC2=C(C1)C(CCC2)(C)C)C (derived from PubChem CID 95599)
-
InChIKey: FYVIXTXWYBVEME-UHFFFAOYSA-N (for a trimethyl analog)
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis protocols are documented in the provided sources, analogous compounds are typically synthesized via Diels-Alder reactions or catalytic hydrogenation of aromatic precursors. For example, Parkerizing Co. lists mixtures containing tetramethyl-octahydro-naphthylethanone derivatives as major components in industrial formulations, suggesting large-scale production via hydrogenation of substituted naphthalenes .
Hydrogenation of Naphthalene Derivatives
Starting materials such as 2-acetylnaphthalene may undergo catalytic hydrogenation under high-pressure H in the presence of PtO or Raney nickel to yield the octahydro derivative. Subsequent alkylation with methyl halides introduces the 8,8-dimethyl groups .
Physicochemical Properties
Physical State and Solubility
As a fully saturated bicyclic ketone, the compound is expected to exist as a colorless to pale-yellow liquid at room temperature. Similar terpenoid ketones exhibit:
-
Boiling point: 250–300°C (estimated)
-
Density: ~0.95 g/cm
-
Solubility: Miscible with organic solvents (e.g., ethanol, acetone); insoluble in water .
Spectroscopic Data
While experimental data for this specific compound are unavailable, related octahydro-naphthylethanones display characteristic:
-
IR: Strong C=O stretch at ~1700 cm
-
H NMR: Methyl singlets (δ 0.8–1.2 ppm), acetyl methyl (δ 2.1–2.3 ppm), and complex multiplet signals for the decalin protons .
Applications and Industrial Relevance
Fragrance and Flavor Industry
Octahydro-naphthylethanones are valued for their woody, amber-like odors. Although not directly cited in Panax japonicus essential oils , structural analogs contribute to fragrance formulations due to their stability and low volatility.
Surface Treatments and Coatings
Nihon Parkerizing Co. utilizes related ketones in anti-corrosion coatings, where their hydrophobic bicyclic structures enhance adhesion and moisture resistance .
Table 1: Industrial Applications of Related Compounds
| Application | Example Compound | Function | Source |
|---|---|---|---|
| Anti-corrosion coatings | Tetramethyl-octahydro-naphthylethanone | Hydrophobic additive | Parkerizing |
| Fragrances | 8,8-Dimethyl derivatives | Odor stabilizer | PubChem |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume